molecular formula C20H24ClNO6 B11992484 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate

3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate

Cat. No.: B11992484
M. Wt: 409.9 g/mol
InChI Key: VGLHZBXFWQOURT-INIZCTEOSA-N
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Description

3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, is characterized by its unique structural features, including a chromenone core and a tert-butoxycarbonyl-protected amino acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted salicylaldehyde and an appropriate acylating agent.

    Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions can be performed using reagents like thionyl chloride and methyl iodide, respectively.

    Coupling with the Amino Acid Moiety: The final step involves coupling the chromenone core with the tert-butoxycarbonyl-protected amino acid using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromenone core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted chromenone derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized chromenones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, chromenone derivatives are often studied for their potential as enzyme inhibitors, particularly in the context of cancer and inflammatory diseases. This compound may exhibit similar biological activities, making it a subject of interest in biochemical studies.

Medicine

Medicinally, chromenone derivatives have been explored for their anti-inflammatory, anticancer, and antimicrobial properties. This compound could be investigated for similar therapeutic applications, potentially leading to the development of new drugs.

Industry

Industrially, this compound may find applications in the development of specialty chemicals, agrochemicals, and materials science. Its unique structural features could be leveraged to create novel materials with desirable properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate would depend on its specific biological target. Generally, chromenone derivatives exert their effects by interacting with specific enzymes or receptors, modulating their activity. The tert-butoxycarbonyl-protected amino acid moiety may also play a role in enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-methylumbelliferone: A chromenone derivative known for its anti-inflammatory and anticancer properties.

    Coumarin: A naturally occurring chromenone with anticoagulant and antimicrobial activities.

    Warfarin: A synthetic chromenone derivative used as an anticoagulant medication.

Uniqueness

What sets 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate apart is its combination of a chromenone core with a tert-butoxycarbonyl-protected amino acid. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H24ClNO6

Molecular Weight

409.9 g/mol

IUPAC Name

(3-chloro-4-methyl-2-oxochromen-7-yl) (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C20H24ClNO6/c1-10(2)16(22-19(25)28-20(4,5)6)18(24)26-12-7-8-13-11(3)15(21)17(23)27-14(13)9-12/h7-10,16H,1-6H3,(H,22,25)/t16-/m0/s1

InChI Key

VGLHZBXFWQOURT-INIZCTEOSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C)Cl

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C(C(C)C)NC(=O)OC(C)(C)C)Cl

Origin of Product

United States

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